Pinostilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-89-1 | |
| Record name | Pinostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42438-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Methylation of Resveratrol
The most straightforward route involves regioselective methylation of resveratrol (3,5,4′-trihydroxystilbene). Methylation typically targets the 5-hydroxy group, leaving the 3- and 4′-hydroxyl groups intact. A protocol described by Chen et al. (2016) utilizes methyl iodide (CH₃I) as the methyl donor in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This method achieves a this compound yield of 65–70%, with purification via silica gel chromatography (chloroform/ethyl acetate, 7:1). However, challenges include over-methylation to pterostilbene (3,5-dimethoxy-4′-hydroxystilbene) and the need for stringent temperature control.
Table 1: Key Parameters for Resveratrol Methylation
| Parameter | Value/Detail |
|---|---|
| Methylation agent | Methyl iodide (CH₃I) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 12 hours |
| Yield | 65–70% |
| Major byproduct | Pterostilbene (15–20%) |
Wittig-Horner Reaction
An alternative approach employs the Wittig-Horner reaction to construct the stilbene backbone. Starting with 3,5-dihydroxybenzaldehyde and 4-methoxybenzylphosphonate, this method generates this compound via a two-step process: (1) olefination to form the stilbene core and (2) selective deprotection of methoxy groups. While this route avoids resveratrol intermediates, it requires palladium catalysts and yields ≤50% due to competing isomerization.
Enzymatic Biosynthesis
O-Methyltransferase (OMT)-Mediated Production
Plant-derived OMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to resveratrol. Wildtype OMTs like VvROMT from Vitis vinifera predominantly produce pterostilbene, but protein engineering has enabled monomethylation. In a landmark study, rational design of VvROMT’s substrate-binding cavity (e.g., L117F/F311W variant) shifted regioselectivity toward this compound, achieving 45% conversion from resveratrol.
Table 2: Enzymatic Activity of VvROMT Variants
| Variant | % Conversion (Resveratrol → this compound) | Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹) |
|---|---|---|
| Wildtype VvROMT | 1.6 ± 0.1 | 5160 |
| L117F | 22.1 ± 3.2 | 7200 |
| F311W | 38.5 ± 4.7 | 10,400 |
| L117F/F311W | 45.0 ± 5.1 | 12,800 |
Microbial Cell Factories
Metabolic engineering of Escherichia coli and Saccharomyces cerevisiae has enabled de novo this compound biosynthesis. Kang et al. (2014) integrated a synthetic pathway featuring tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), and a mutated OMT (SbOMT3) into E. coli, yielding 34 mg/L this compound. Optimizing SAM regeneration via methionine adenosyltransferase overexpression increased titers to 89 mg/L.
Hybrid Chemo-Enzymatic Approaches
Biocatalytic Methylation Followed by Chemical Refinement
Combining enzymatic methylation with chemical purification addresses limitations of purely biological systems. For example, Guan et al. (2021) used F311W-VvROMT to convert resveratrol to this compound (103.58 mg/L in 12 hours), followed by ethyl acetate extraction and HPLC purification. This hybrid method reduced byproduct formation by 60% compared to standalone chemical synthesis.
Comparative Analysis of Methods
Yield and Scalability
-
Chemical synthesis : Higher yields (65–70%) but requires toxic solvents (DMF) and generates hazardous waste.
-
Enzymatic biosynthesis : Eco-friendly but limited by SAM availability and enzyme stability (typical yields: 34–103 mg/L).
-
Hybrid approaches : Balance scalability and sustainability, achieving >90% purity with moderate yields.
Regioselectivity Challenges
Unwanted di-methylation remains a critical issue. Computational modeling of OMT-substrate interactions has identified key residues (e.g., F24, W20 in VvROMT) that influence methylation patterns. Molecular dynamics simulations suggest steric hindrance at position 311 prevents second methylation, favoring this compound accumulation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Pinostilbene and Androgen Receptor Binding
This compound can directly bind to the androgen receptor (AR) and inhibit its activation and translocalization . Studies have shown that this compound interacts with the AR-LBD amino acid residues Asn705, Arg752, and Thr877, which are ligand-binding residues .
In vitro experiments using the HEK-293A cell line revealed that this compound effectively inhibits the luciferase activity of AR that is increased by DHT (dihydrotestosterone) .
This compound Production via Enzymatic Reactions
Resveratrol O-methyltransferase (VvROMT) is an enzyme that can be modified to produce this compound from resveratrol [4, 20, 27].
VvROMT Variants: Studies have shown that specific variants of VvROMT can increase this compound production :
- The F311W variant reached 103.58 mg L-1of this compound after 12 h, which represents a conversion of 45% .
- The F311W/L117F variant's activity for this compound decreased considerably, with only a 19% conversion to pterostilbene after 24 h .
Enzymatic Activity: VvROMT variants demonstrate different levels of activity with this compound as a substrate :
- The wildtype enzyme converts >99% of this compound to pterostilbene .
- In reactions using this compound as a substrate, less than 50% was converted to pterostilbene by all variants .
Glycosylation of this compound
This compound can be converted into its 3-O-β-d-glucoside [14, 25]. The 3-O-β-D-glucoside of resveratrol showed the highest oxygen radical absorbance capacity value among the stilbene glycosides tested, and this compound had the highest value among the tested compounds .
This compound as a Metabolite
This compound can be identified as a major colonic metabolite of pterostilbene . Additionally, 3'-Hydroxypterostilbene (HPS) and this compound's chemistry, sources, anticancer and other pharmacological properties, pharmacokinetics, and patents have been studied [6, 28].
Other Reactions
- Bromination of Stilbene: Stilbene dibromide can be synthesized through the reaction between trans-stilbene and pyridinium tribromide, using ethanol as the solvent [5, 21].
- Inhibition of Adipogenesis: this compound has inhibitory effects on adipogenesis in 3T3-L1 cells .
- Anti-Metastatic Activity: this compound hydrate suppresses human oral cancer cell metastasis by downregulation of matrix metalloproteinase-2 through the mitogen-activated protein kinase signaling pathway .
- Bioluminescence: Luciferase, an enzyme, aids the bonding of luciferin and oxygen. The reaction produces products and light .
Reactions in Honey
Enzymatic reactions that occur in honey :
Table 1: Enzymatic Reactions in Honey
| Reaction | Enzyme | Products | Biological Activity |
|---|---|---|---|
| Production of hydrogen peroxide | Glucose oxidase | Hydrogen peroxide and gluconic acid | Antibacterial and wound and burn dressings |
| Production of short peptides | Proteases | Short peptides | Antimicrobial, antioxidant, antitumor, and weight loss inducers |
| Degradation of amylose | Diastase | Glucose and maltose | Honey quality parameter that indicates storage conditions |
| Degradation of sucrose | Invertase | Glucose and fructose | Indicator for honey storage conditions |
| Degradation of organic phosphates | Acid phosphatase | Inorganic phosphate | Marker of honey floral origin and indicator of honey fermentation |
| Trans-glycosylation | Non-enzymatic | Disaccharides Oligosaccharides | Artificial sweeteners, increase bone mineral density in postmenopausal women (fructooligosaccharides), and classified as prebiotic molecules |
| Production and degradation of dicarbonyls | Enzymatic and non-enzymatic | Dicarbonyls, methional and methylbutanal, AGEs | 1-Antibacterial, antitumor, antioxidant, and contribution to the honey color, flavor, and odorant. 2-High level of dicarbonyl molecules are reported to be with some toxicity to the humans such as tumerigenic, negative impact on blood vessels, and induction of diabetes and uremia |
| Production and degradation of HMF | Non-enzymatic | HMF, formic and levulinic acids, soluble HMF polymers | Threatening honeybee life, human hepatorenal toxicity, induction of neoplastic changes, and irritation of mucous membranes. HMF has positive impacts on human health, such as antioxidant, anti-carcinogen, anti-allergenic, and anti-hyperuricemic activities |
| Maillard reaction | Non-enzymatic | Complexes of sugars and amino acids | Antibacterial and antioxidant |
| Caramelization | Non-enzymatic | Deoxyosones, furan and pyran derivatives | Contribution to the color, aroma, and flavor of honey and antioxidants |
Scientific Research Applications
Cancer Research
Anti-Cancer Properties
Pinostilbene has been extensively studied for its anti-cancer effects. Research indicates that it exhibits cytotoxic and apoptotic effects on various cancer cell lines. For instance, a study demonstrated that this compound inhibits the growth of multiple myeloma cells (RPMI 8226) and shows potential when combined with bortezomib, a common anti-myeloma drug . The combination therapy targets apoptosis pathways effectively, suggesting a synergistic effect in cancer treatment.
Mechanisms of Action
This compound's anti-cancer mechanisms include:
- Inhibition of Metastasis : It has been shown to inhibit the migration and invasion of nasopharyngeal carcinoma cells by downregulating matrix metalloproteinase-2 (MMP-2) through the MAPK signaling pathway .
- Androgen Receptor Modulation : Recent findings indicate that this compound can inhibit both full-length and splice variants of the androgen receptor in prostate cancer cells, suggesting its potential as a therapeutic agent in hormone-responsive cancers .
Neuroprotection
Neuroprotective Effects
This compound exhibits significant neuroprotective properties against oxidative stress and neurotoxicity. A study highlighted its ability to protect dopaminergic neurons from cell death induced by dopamine toxicity in SH-SY5Y cells . This protective effect is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
The neuroprotective effects are attributed to:
- Antioxidant Activity : this compound scavenges free radicals and reduces oxidative stress, which is pivotal in preventing neuronal damage associated with aging .
- Signaling Pathway Involvement : It modulates signaling pathways like ERK1/2, which are involved in cell survival and apoptosis .
Metabolic Disorders
Anti-Adipogenic Effects
Research has shown that this compound possesses anti-adipogenic properties, making it a candidate for addressing obesity and related metabolic disorders. A study found that this compound inhibits adipogenesis in 3T3-L1 preadipocytes, reducing fat accumulation and promoting healthier metabolic profiles .
Mechanisms Involved
The mechanisms through which this compound exerts its effects on adipogenesis include:
- Inhibition of Lipid Accumulation : It suppresses lipid droplet formation and enhances fatty acid oxidation.
- Regulation of Gene Expression : this compound affects the expression of genes involved in lipid metabolism and adipocyte differentiation.
Anti-Inflammatory Properties
This compound has been recognized for its anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This property is beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Summary Table of Applications
| Application Area | Key Findings | Mechanism of Action |
|---|---|---|
| Cancer Research | Inhibits growth of myeloma cells; anti-metastatic in nasopharyngeal carcinoma | Modulation of MMP-2; inhibition of androgen receptors |
| Neuroprotection | Protects dopaminergic neurons from oxidative stress | Antioxidant activity; modulation of ERK1/2 signaling |
| Metabolic Disorders | Inhibits adipogenesis in preadipocytes | Suppression of lipid accumulation; regulation of gene expression |
| Anti-Inflammatory | Reduces pro-inflammatory cytokines | Modulation of inflammatory pathways |
Mechanism of Action
Pinostilbene exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation and translocalization of androgen receptors in prostate cancer cells, reducing the protein level and downstream gene expression of androgen receptors . Additionally, this compound suppresses adipogenesis in 3T3-L1 cells via the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the inhibition of the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) insulin-dependent signaling pathways .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Table 1: Structural and Bioavailability Comparison
Key Insights :
- Methylation (e.g., at the 5-position in this compound) enhances stability and cellular uptake compared to resveratrol .
- Pterostilbene’s dual methylation further improves pharmacokinetics but may alter target specificity compared to this compound .
Anti-Cancer Activity
Table 2: Anti-Cancer Mechanisms and Efficacy
Key Insights :
- This compound uniquely suppresses AR splice variants (e.g., ARv7), overcoming Enz-resistance .
- In colon cancer, pterostilbene’s effects are partly mediated by its conversion to this compound .
Metabolic and Neuroprotective Effects
Table 3: Metabolic and Neuroprotective Comparisons
Key Insights :
- This compound’s methyl group enhances cellular uptake, making it more effective in neuroprotection and metabolic regulation .
- Pterostilbene and this compound show overlapping benefits in gut health but differ in metabolic fates .
Pro-Oxidant vs. Antioxidant Activity
- This compound: Acts as a pro-oxidant in THP-1 macrophages (↑ ROS by 60.4% at 20 μM) due to its 3-methoxy-5-hydroxyl structure .
- Resveratrol/Pterostilbene : Primarily antioxidant, though pterostilbene has stronger ROS-scavenging capacity .
Biological Activity
Pinostilbene, a monomethylated derivative of resveratrol, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound (3,4'-dihydroxy-5-methoxystilbene) is structurally similar to resveratrol but features a methoxy group that enhances its bioavailability and biological activity. This modification allows this compound to exhibit superior effects in various biological contexts compared to its parent compound.
1. Anticancer Properties
Recent studies have demonstrated that this compound inhibits the proliferation of androgen-responsive prostate cancer cells, such as LNCaP and 22Rv1 cell lines. It achieves this by binding to the androgen receptor (AR) ligand-binding domain (LBD), thereby reducing AR transactivation activity and expression levels of downstream targets like PSA (prostate-specific antigen) .
Table 1: Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Viability Inhibition (%) | Mechanism |
|---|---|---|---|
| LNCaP | 10 μM | Significant | AR inhibition |
| 22Rv1 | 10 μM | Significant | ARv7 inhibition |
2. Neuroprotective Effects
This compound exhibits significant neuroprotective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells. Studies indicate that this compound reduces lactate dehydrogenase release and caspase-3 activity in a dose-dependent manner, suggesting its potential in treating neurodegenerative diseases like Parkinson's . The compound's enhanced cellular uptake compared to resveratrol is believed to contribute to its neuroprotective efficacy.
Table 2: Neuroprotective Effects of this compound
| Treatment | Concentration | LDH Release (%) | Caspase-3 Activity (%) |
|---|---|---|---|
| This compound | Varies | Reduced | Reduced |
| Resveratrol | Varies | Less effective | Less effective |
3. Antioxidant and Anti-inflammatory Activities
This compound has been shown to possess strong antioxidant properties, which help mitigate oxidative stress in various biological systems. It also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Table 3: Summary of Biological Activities of this compound
Case Study 1: Prostate Cancer
A study explored the effects of this compound on LNCaP cells treated with dihydrotestosterone (DHT). The findings indicated that this compound significantly reduced AR activation and downstream signaling, leading to decreased cell viability. This suggests that this compound could be a promising therapeutic agent for managing prostate cancer resistant to conventional therapies .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
In another investigation involving SH-SY5Y cells exposed to 6-OHDA, this compound demonstrated potent neuroprotective effects by attenuating cell death markers and promoting cell survival pathways. The study concluded that this compound could serve as a potential candidate for neuroprotective strategies against Parkinson's disease .
Q & A
Q. How can researchers optimize the enzymatic synthesis of pinostilbene to improve yield and specificity?
this compound is synthesized via O-methylation of resveratrol using engineered O-methyltransferases (OMTs). Rational enzyme design, such as mutagenesis of substrate-binding residues (e.g., L117F/F311W in VvROMT), enhances monomethylation efficiency over dimethylation. Computational modeling (e.g., PyRx/Autodock) predicts binding interactions to guide mutations . For example, VvROMT variant L117F increased this compound conversion by altering steric constraints in the active site . Researchers should validate enzyme activity via HPLC and kinetic assays under physiologically relevant pH and temperature conditions.
Q. What methodological considerations are critical for ensuring this compound’s stability and solubility in in vitro assays?
this compound’s solubility varies by solvent:
- DMSO : 33.33 mg/mL (137.57 mM) with sonication for cell-based studies .
- Ethanol : 50 mg/mL, suitable for stock solutions . Aqueous buffers require dilution from organic solvents (e.g., 1:5 ethanol:PBS for 0.15 mg/mL solubility) . Stability is pH- and temperature-dependent; store stock solutions at -80°C (6 months) or -20°C (1 month) in light-protected vials . Pre-solubilize in inert gas-purged solvents to prevent oxidation .
Q. How does O-methylation influence this compound’s bioavailability compared to resveratrol?
O-methylation reduces hepatic metabolism, enhancing plasma half-life and tissue penetration. This compound’s logP (2.75 vs. resveratrol’s 3.1) suggests moderate lipophilicity, improving membrane permeability. In vivo studies in rodents show 2–3× higher bioavailability via oral administration compared to resveratrol . Methodologically, compare pharmacokinetic profiles using LC-MS/MS to quantify plasma and tissue concentrations over time.
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictions in this compound’s reported IC50 values across cancer models?
Discrepancies arise from cell-type specificity (e.g., IC50 = 20 μM in HCT116 colon cancer vs. 47.1 μM in SH-SY5Y neuroblastoma) . Standardize assays by:
- Using identical treatment durations (e.g., 24 vs. 48 hours) .
- Validating apoptosis via Annexin V/PI flow cytometry alongside cell cycle analysis (S/G2-M arrest in HCT116 vs. neuroprotective effects in SH-SY5Y ).
- Controlling for metabolic differences (e.g., CYP450 expression) using isogenic cell lines.
Q. How can researchers mechanistically validate this compound’s inhibition of androgen receptor (AR) splice variants in prostate cancer?
Surface Plasmon Resonance (SPR) analysis confirms direct binding of this compound to AR’s ligand-binding domain (LBD) with KD ≈ 10⁻⁶ M, competing with dihydrotestosterone (DHT) . Key steps:
- Molecular docking : Identify binding residues (Asn705, Arg752, Thr877) using Autodock Vina .
- Functional assays : Measure AR nuclear translocation (immunofluorescence) and PSA/TMPRSS2 mRNA downregulation (RT-qPCR) in LNCaP and Enz-resistant 22Rv1 cells .
- Proteasomal degradation : Co-treat with MG132 to rule out ubiquitination-mediated AR loss .
Q. What advanced genetic tools can elucidate the role of O-methyltransferases in plant-based this compound biosynthesis?
CRISPR-Cas9-mediated knockout of SbSOMT in sorghum disrupts 3,5-bis-O-methylation, redirecting metabolic flux toward this compound instead of pterostilbene . Complement with heterologous expression in E. coli or yeast (e.g., S. cerevisiae) to test enzyme specificity. RNA-seq and metabolomics can map transcriptional regulators and pathway intermediates .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting data on this compound’s pro-apoptotic vs. cytostatic effects in cancer models?
Contradictions stem from differential activation of p53 (apoptosis in p53-wildtype cells) vs. CDK inhibition (S-phase arrest in p53-null cells) . Resolve by:
Q. What statistical approaches are optimal for analyzing dose-response synergism between this compound and chemotherapeutics?
Use the Chou-Talalay combination index (CI):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
